molecular formula C17H19ClN2O3S B3682865 2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide

2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B3682865
M. Wt: 366.9 g/mol
InChI Key: JIFNQIKAXSVHQR-UHFFFAOYSA-N
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Description

2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted aniline group, a methylsulfonyl group, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Chloro-substituted Aniline: This can be achieved by chlorination of aniline using reagents such as chlorine gas or sodium hypochlorite.

    Introduction of the Methylsulfonyl Group: The chloro-substituted aniline can be reacted with methylsulfonyl chloride in the presence of a base like triethylamine to form the N-methylsulfonylanilino derivative.

    Acylation Reaction: The N-methylsulfonylanilino derivative can then be acylated with 3,4-dimethylphenylacetyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the aniline moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the chloro substituent.

    Substitution: The chloro group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include the corresponding amine or dechlorinated derivatives.

    Substitution: Products will depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloroanilino)-N-(3,4-dimethylphenyl)acetamide
  • 2-(N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide
  • 2-(4-chloro-N-methylsulfonylanilino)-N-phenylacetamide

Uniqueness

The presence of both the chloro and methylsulfonyl groups in 2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide may confer unique chemical and biological properties compared to similar compounds. These unique features could be explored for specific applications in various fields.

Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-12-4-7-15(10-13(12)2)19-17(21)11-20(24(3,22)23)16-8-5-14(18)6-9-16/h4-10H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFNQIKAXSVHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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